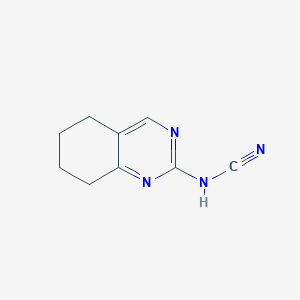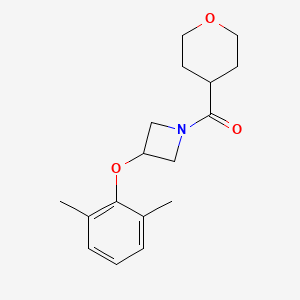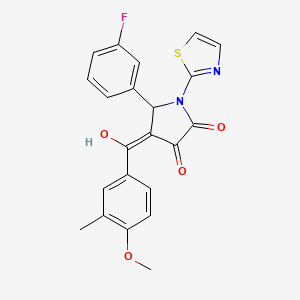
5,6,7,8-tetrahydro-2-quinazolinylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-tetrahydro-2-quinazolinylcyanamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide is based on its inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. 5,6,7,8-tetrahydro-2-quinazolinylcyanamide binds to the ATP-binding site of GSK-3 and prevents its phosphorylation activity. This leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the expression of pluripotency markers in iPSCs and enhance their differentiation potential. It has also been shown to promote the survival and proliferation of neural stem cells and mesenchymal stem cells. In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to induce the expression of insulin in pancreatic β-cells and enhance their glucose-stimulated insulin secretion. Furthermore, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. It is also a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo experiments. However, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide also has some limitations. It has been shown to have off-target effects on other kinases, such as CDK2 and CDK5, which may affect the interpretation of experimental results. In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the use of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide in scientific research. One direction is to investigate its potential therapeutic applications in various diseases, such as diabetes, neurodegenerative diseases, and cancer. Another direction is to study its effects on the immune system and its potential use in immunotherapy. Furthermore, the development of more potent and selective GSK-3 inhibitors based on the structure of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide may lead to the discovery of new therapeutic targets and drugs.
Métodos De Síntesis
The synthesis of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide involves several steps. The first step is the preparation of 2-aminobenzonitrile, which is then reacted with ethyl acetoacetate to form 2-ethoxycarbonyl-3-cyano-4-(2-nitrophenyl)pyrrole. This compound is then reduced with hydrogen gas in the presence of a palladium catalyst to form 2-ethoxycarbonyl-3-cyano-4-(2-aminophenyl)pyrrole. Finally, this compound is reacted with formamide to form 5,6,7,8-tetrahydro-2-quinazolinylcyanamide.
Aplicaciones Científicas De Investigación
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been widely used in scientific research as a tool to study various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic β-cells. It has also been used to induce the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to enhance the proliferation and survival of various cell types, including neural stem cells, mesenchymal stem cells, and cancer cells.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-12-9-11-5-7-3-1-2-4-8(7)13-9/h5H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWNEZRQOGBDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)
![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)



![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)

![4-[(4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5379401.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5379405.png)